2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride
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Overview
Description
2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chlorobenzimidazole, which is achieved by reacting o-phenylenediamine with chloroacetic acid under acidic conditions.
Aminoethylation: The 5-chlorobenzimidazole is then subjected to aminoethylation by reacting it with ethylenediamine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom on the benzimidazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)benzimidazole Hydrochloride: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
5-Chlorobenzimidazole: Lacks the aminoethyl group, which may limit its applications in certain fields.
2-(1-Aminoethyl)-5-methylbenzimidazole Hydrochloride: Contains a methyl group instead of a chlorine atom, which may result in different chemical and biological properties.
Uniqueness
2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9;/h2-5H,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHZPBLSTXZCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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